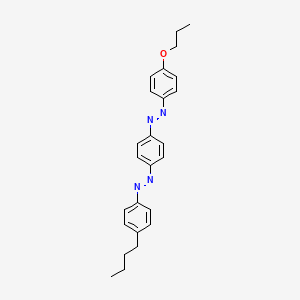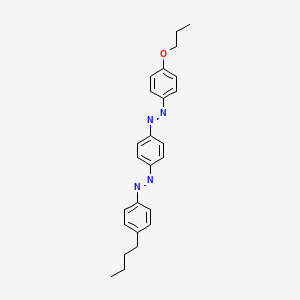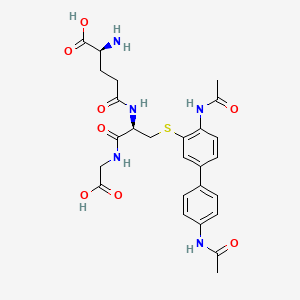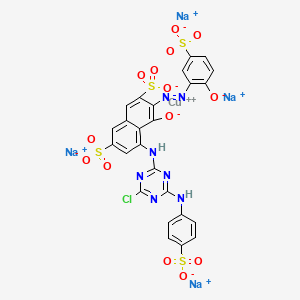
2,2'-Dithiobis(N-(3-(acetyloxy)propyl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) is a compound belonging to the benzamide family, characterized by the presence of a dithiobis group and an acetyloxypropyl substituent. Benzamides are known for their diverse applications in medical, industrial, and biological fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) typically involves the reaction of 2,2’-dithiobis(benzoyl chloride) with N-(3-(acetyloxy)propyl)amine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature over time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The dithiobis group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiobis bond, yielding two thiol-containing benzamide molecules.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol-containing benzamides.
Substitution: Benzamides with different substituents replacing the acetyloxy group.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) involves its interaction with molecular targets such as enzymes and receptors. The dithiobis group can form disulfide bonds with thiol groups in proteins, potentially altering their function. The acetyloxypropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(benzamide): Lacks the acetyloxypropyl group, making it less effective in certain applications.
N-(3-(acetyloxy)propyl)benzamide: Does not contain the dithiobis group, limiting its ability to form disulfide bonds.
Uniqueness
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) is unique due to the combination of the dithiobis and acetyloxypropyl groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound in various fields of research and application.
Eigenschaften
| 88848-48-0 | |
Molekularformel |
C24H28N2O6S2 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
3-[[2-[[2-(3-acetyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl acetate |
InChI |
InChI=1S/C24H28N2O6S2/c1-17(27)31-15-7-13-25-23(29)19-9-3-5-11-21(19)33-34-22-12-6-4-10-20(22)24(30)26-14-8-16-32-18(2)28/h3-6,9-12H,7-8,13-16H2,1-2H3,(H,25,29)(H,26,30) |
InChI-Schlüssel |
UAICOZIKAKZIDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)



![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
